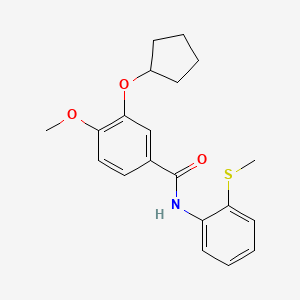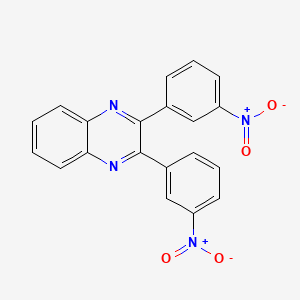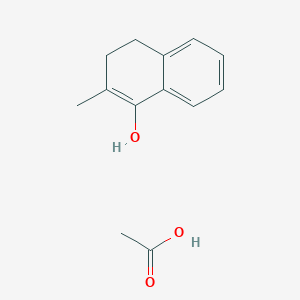
Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol is an organic compound with a complex structure that combines the properties of acetic acid and a naphthalenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol typically involves the reaction of 2-methyl-3,4-dihydronaphthalen-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;2-methyl-1-naphthol
- Acetic acid;2-methyl-3,4-dihydro-1-naphthalenol
- Acetic acid;2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
148624-14-0 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O.C2H4O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;1-2(3)4/h2-5,12H,6-7H2,1H3;1H3,(H,3,4) |
Clé InChI |
OFKXYCRHEHBDKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2CC1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


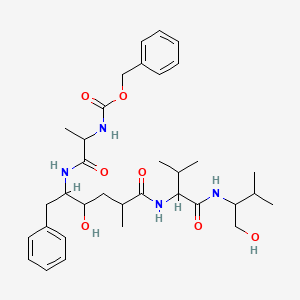
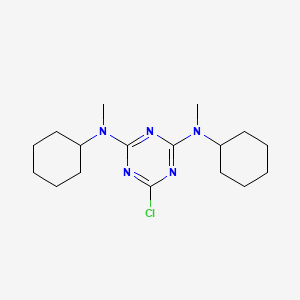

![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
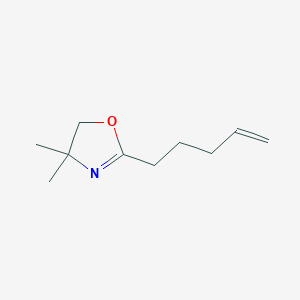
![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
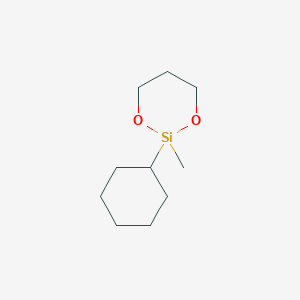
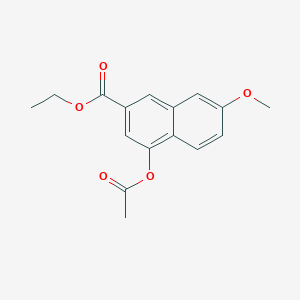
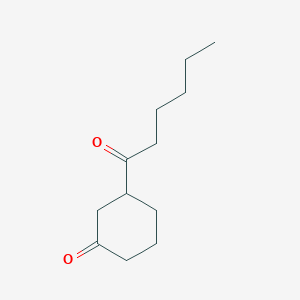


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
